molecular formula C7H6BrN3O B1148602 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-15-3

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1148602
CAS No.: 1357945-15-3
M. Wt: 228.049
InChI Key: UZYHKPFKJSERQW-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring The presence of a bromine atom at the third position and a methoxy group at the fourth position of the pyrazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 3-azido-4-methoxy-1H-pyrazolo[4,3-c]pyridine, 3-thiocyanato-4-methoxy-1H-pyrazolo[4,3-c]pyridine, and various 3-amino derivatives.

    Oxidation Reactions: Products include 3-bromo-4-formyl-1H-pyrazolo[4,3-c]pyridine and 3-bromo-4-carboxy-1H-pyrazolo[4,3-c]pyridine.

    Reduction Reactions: Products include 3-bromo-4-methoxy-1,2-dihydro-1H-pyrazolo[4,3-c]pyridine.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYHKPFKJSERQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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